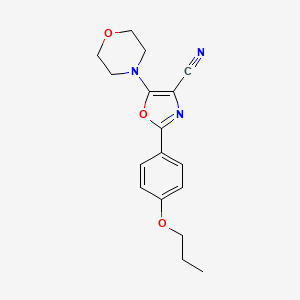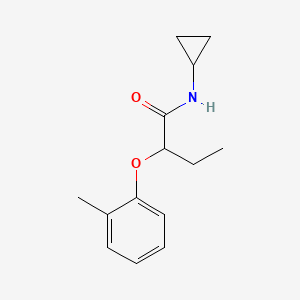![molecular formula C16H20N2O2 B4576355 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B4576355.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylacetamide
説明
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylacetamide is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.152477885 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuropharmacological Research
Quinolinic acid, a metabolite related to the quinoline structure, has been extensively studied for its role in neurodegenerative diseases and its neurotoxic properties. It acts as an agonist at the NMDA receptor and has been linked to the pathophysiology of several neurological disorders, including Huntington's disease and schizophrenia. Research indicates that quinolinic acid may contribute to the neurotoxicity observed in these conditions through its excitotoxic effects. This suggests that compounds modifying the action or production of quinolinic acid could have therapeutic potential in treating or understanding these diseases (Heyes et al., 1992).
作用機序
Target of Action
The primary targets of N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylacetamide are Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
The compound interacts with its targets, inhibiting their activity . This results in a decrease in the breakdown of the extracellular matrix, which can have significant effects on various physiological and disease processes .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to tissue remodeling and potentially disease processes such as arthritis and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of Macrophage metalloelastase and Interstitial collagenase. By inhibiting these enzymes, the compound could potentially slow down the breakdown of the extracellular matrix, affecting tissue remodeling and potentially slowing disease progression in conditions like arthritis .
特性
IUPAC Name |
N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)9-18(12(3)19)10-14-8-13-6-4-5-7-15(13)17-16(14)20/h4-8,11H,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFAHCRWOUKQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(4-BROMO-2-FLUOROPHENYL)-2-({4-ETHYL-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B4576280.png)
![2-(2-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4576285.png)
![1-({[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4576291.png)
![4,5-dimethyl-N-{4-[(1E)-1-(2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinylidene)ethyl]phenyl}thiophene-3-carboxamide](/img/structure/B4576296.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4576304.png)
![(5-PROPYL-3-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4576320.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4576324.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4576363.png)
![4-[allyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4576368.png)
![3-ethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576371.png)
![methyl 4-{[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B4576375.png)

![N-(4-tert-butylcyclohexyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4576389.png)
